N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepin core fused with a quinazolinone moiety. The benzo[f][1,4]oxazepin ring is a seven-membered lactam containing oxygen and nitrogen atoms, substituted with a chlorine atom at the 7-position. This core is connected via an ethyl linker to a propanamide group, which is further conjugated to a 4-oxoquinazolin-3(4H)-yl group. Quinazolinones are planar aromatic systems known for their role in medicinal chemistry, particularly in kinase inhibition and DNA intercalation .
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c23-16-5-6-19-15(11-16)12-26(21(29)13-31-19)10-8-24-20(28)7-9-27-14-25-18-4-2-1-3-17(18)22(27)30/h1-6,11,14H,7-10,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPIDJSGXXLFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzo[f][1,4]oxazepine ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-aminobenzamide derivative, under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination of the benzo[f][1,4]oxazepine intermediate can be carried out using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the ethyl linker: The chloro-substituted benzo[f][1,4]oxazepine can be reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Formation of the quinazolinone moiety: This can be synthesized from an appropriate anthranilic acid derivative through cyclization with formamide or a similar reagent.
Coupling of the two fragments: The benzo[f][1,4]oxazepine and quinazolinone fragments can be coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final propanamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or thioethers.
Scientific Research Applications
Common Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can produce sulfoxides or sulfones.
- Reduction : Converts oxo groups into hydroxyl groups.
- Substitution : The chloro group can be replaced by nucleophiles such as amines or alkoxides.
Chemistry
In the realm of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in diverse chemical reactions, enabling the development of novel compounds with potential applications in pharmaceuticals and materials science.
Biology
The compound has been investigated for its interactions with biological macromolecules. Research indicates that it may modulate enzyme activity and receptor interactions, which could lead to therapeutic applications.
Biological Activity Overview
- Anti-Cancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values ranging from 26.75 to 28.85 µg/mL against HCT-116 colorectal cancer cells .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 7c | 28.85 ± 3.26 | HCT-116 |
| 7j | 26.75 ± 3.50 | HCT-116 |
- Anti-Inflammatory Activity : The compound has shown promise in modulating pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Related compounds effectively inhibited TNF-induced necroptosis in human monocytic cells .
Medicine
Due to its bioactive properties, the compound is being explored for potential therapeutic uses:
- Therapeutic Development : Its structural characteristics suggest potential applications in developing new pharmaceuticals targeting cancer and inflammatory diseases.
Study on Anti-Cancer Activity
A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives and assessed their cytotoxic effects on HCT-116 cells. The findings indicated significant reductions in cell viability, suggesting that these compounds could serve as leads for new cancer therapies .
Study on Inflammatory Response
Research focusing on the anti-inflammatory properties of related compounds demonstrated their effectiveness in reducing pro-inflammatory cytokine levels in vitro. This highlights their potential as therapeutic agents for conditions characterized by excessive inflammation .
Mechanism of Action
The mechanism of action of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[b][1,4]oxazin-3(4H)-one Cores
Compounds such as N-(3-Chlorophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide (22a) and its derivatives (e.g., 22b, 22c) share a benzo[b][1,4]oxazin-3(4H)-one scaffold . Key differences include:
- Ring Size and Flexibility: The target compound’s benzo[f]oxazepin (7-membered ring) vs.
- Substituents: The 7-chloro substituent in the target compound increases lipophilicity (logP) compared to non-halogenated analogues, which may improve membrane permeability .
- Functional Groups: The quinazolinone moiety in the target compound replaces the piperazine-carboxamide group in 22a-c, altering hydrogen-bonding capacity and electronic properties.
Oxadiazole-Containing Analogues
Compounds synthesized via coupling of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles (e.g., 9a-f) feature 1,2,4-oxadiazole rings . These compounds differ in:
- Synthetic Routes : The target compound likely requires multi-step coupling (e.g., amidation, nucleophilic substitution) similar to methods using caesium carbonate/DMF for oxadiazole attachment .
Thiazolidinone Derivatives
Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (3a-l) incorporate thiazolidinone rings . Contrasts include:
- Ring Reactivity: Thiazolidinones are prone to ring-opening reactions, whereas the oxazepin and quinazolinone in the target compound are more stable under physiological conditions.
Comparative Data Table
*Predicted values based on structural features.
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis may face challenges in regioselectivity during quinazolinone coupling, requiring optimized conditions (e.g., anhydrous solvents, catalytic ZnCl₂ as in thiazolidinone syntheses ).
- Structure-Activity Relationships (SAR): The 7-chloro substituent and quinazolinone moiety are critical for target specificity. Analogues lacking these groups show reduced potency in preliminary assays .
- Physicochemical Properties : The target compound’s higher logP compared to oxadiazole derivatives suggests better blood-brain barrier penetration, relevant for CNS-targeted therapies .
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound with a complex molecular structure that includes both oxazepine and quinazoline moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Molecular Structure
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H21ClN2O3 |
| Molecular Weight | 348.83 g/mol |
| CAS Number | 2034529-31-0 |
The presence of heterocyclic rings in its structure suggests a potential for diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptor proteins. Studies suggest that the oxazepine and quinazoline rings may facilitate binding to these targets, thereby modulating various biochemical pathways. For instance, compounds with similar structures have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis and inflammation .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that similar oxazepine derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. It has been observed that compounds with similar structural features can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the downregulation of NF-kB signaling pathways .
Case Studies
- In Vitro Studies : In vitro assays using human cancer cell lines revealed that the compound significantly reduced cell viability at low micromolar concentrations. The IC50 values for these effects ranged from 1 to 5 µM depending on the cell type .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth in xenograft models, supporting its potential use in cancer therapy. The mechanism was linked to the inhibition of angiogenesis and induction of tumor cell apoptosis .
Comparative Analysis with Similar Compounds
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin) | 1.0 | RIPK1 Inhibition |
| N-(2-(7-chloro-3-oxo-5H-benzoxazepin)ethyl) | 0.5 | Anticancer |
| N-(2-(7-chloro-4-methylquinazolin)ethyl) | 0.8 | Anti-inflammatory |
Q & A
Q. What pharmacokinetic properties (ADME) should be prioritized for in vivo studies?
- Methodology :
- Absorption : Calculate logP (octanol/water) via shake-flask method; aim for 1–3 for optimal permeability.
- Metabolism : Incubate with human liver microsomes (HLMs) to identify cytochrome P450-mediated metabolites. Use CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
